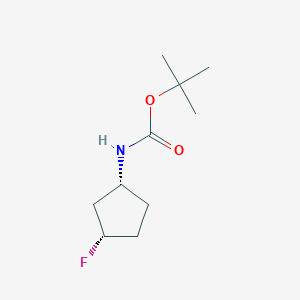

Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate

Description

Fluorine Substitution Patterns

- tert-butyl ((1R,3R)-3-fluorocyclopentyl)carbamate : The (1R,3R) configuration places the fluorine and carbamate groups on the same face of the cyclopentane ring, creating a cis-diastereomer. This arrangement enhances dipole-dipole interactions compared to the trans-(1R,3S) isomer.

- tert-butyl ((1S,3S)-3-fluorocyclopentyl)carbamate : As the enantiomer of the (1R,3R) compound, this isomer displays identical physical properties but opposite optical activity.

Functional Group Modifications

- tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate : Replacing fluorine with an amino group (-NH₂) at position 3 alters hydrogen-bonding capacity and basicity, making this derivative more reactive in nucleophilic substitutions.

- tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate : Expanding the cyclopentane ring to a piperidine structure introduces additional conformational flexibility and a second nitrogen atom, modifying pharmacokinetic profiles.

The table below highlights structural and functional differences:

Properties

Molecular Formula |

C10H18FNO2 |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

tert-butyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |

InChI Key |

BBJACCZSJXCXSE-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)F |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of (1R,3S)-3-amino-1-cyclopentanol Intermediates

A relevant preparation route for the amino-cyclopentanol intermediate, which is a precursor to the carbamate, involves:

- Asymmetric cycloaddition of N-acylhydroxyamine with cyclopentadiene catalyzed by iridium complexes (e.g., Ir(COD)Cl) or copper catalysts to form the first intermediate with defined stereochemistry.

- Hydrogenation of this intermediate under mild conditions (20–50°C, hydrogen pressure 0.1–2 MPa) using Pd/C or Raney nickel catalysts to yield the second intermediate.

- Amido bond cleavage under acidic conditions (using acids such as HCl, HBr, H2SO4, p-toluenesulfonic acid, or methanesulfonic acid) at temperatures between 0 and 60°C to obtain the third intermediate.

- A second hydrogenation step to produce (1R,3S)-3-amino-1-cyclopentanol with high optical purity and yield.

This route is characterized by:

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Asymmetric cycloaddition | N-acylhydroxyamine + cyclopentadiene, Ir catalyst, 0°C, H2O2 addition | First intermediate, yield ~91%, dr = 3/1 |

| Hydrogenation | Pd/C or Raney Ni, 20–50°C, 0.1–2 MPa H2 | Second intermediate |

| Amido bond cleavage | Acid (HCl, HBr, H2SO4, HOTs, HOMs), 0–60°C | Third intermediate |

| Final hydrogenation | Pd/C or Raney Ni, 20–50°C, 0.1–1 MPa H2 | (1R,3S)-3-amino-1-cyclopentanol |

This method offers mild conditions, high atom economy, and suitability for scale-up production.

Formation of the Carbamate Group

The carbamate moiety is introduced by reacting the fluorinated amino alcohol intermediate with tert-butyl carbamate reagents or via direct carbamoylation:

- Reaction of the amino intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.

- Alternatively, direct coupling with tert-butyl chloroformate or related reagents.

This step typically proceeds under mild conditions to avoid racemization and degradation.

| Step Number | Reaction Type | Reagents/Catalysts | Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Asymmetric cycloaddition | N-acylhydroxyamine, cyclopentadiene, Ir(COD)Cl catalyst | 0°C, H2O2 addition | First intermediate (N-acylated) | ~91% yield, dr = 3/1 |

| 2 | Hydrogenation | Pd/C or Raney Ni, H2 | 20–50°C, 0.1–2 MPa H2 | Second intermediate | High purity |

| 3 | Amido bond cleavage | Acid (HCl, HBr, H2SO4, HOTs, HOMs) | 0–60°C | Third intermediate | Mild conditions |

| 4 | Hydrogenation | Pd/C or Raney Ni, H2 | 20–50°C, 0.1–1 MPa H2 | (1R,3S)-3-amino-1-cyclopentanol | High optical purity |

| 5 | Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Controlled temperature, stereoselective | Fluorinated intermediate | Stereochemistry preserved |

| 6 | Carbamate formation | Di-tert-butyl dicarbonate or tert-butyl chloroformate | Mild base, ambient temperature | Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate | High purity, stable product |

- The disclosed synthetic route emphasizes high atom economy and low production costs due to mild reaction conditions and readily available raw materials.

- The use of palladium or Raney nickel catalysts under moderate hydrogen pressure ensures efficient hydrogenation without racemization.

- The acid-mediated amido bond cleavage step is optimized to maintain stereochemical purity.

- The method is suitable for mass production due to its simplicity and scalability.

- The final product exhibits high optical purity and stable quality , essential for pharmaceutical applications.

The preparation of this compound involves a multi-step process starting from asymmetric cycloaddition to form chiral amino cyclopentanol intermediates, followed by selective fluorination and carbamate formation. The methods rely on mild reaction conditions, selective catalysts, and acid-mediated transformations to ensure high stereochemical fidelity and yield. The process is well-documented in patent literature and aligns with industrial scalability and cost-efficiency requirements.

Chemical Reactions Analysis

tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate undergoes various chemical reactions, including:

Oxidation: In the presence of tert-butyl hydroperoxide, the compound can undergo oxidation reactions.

Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.

Reduction: The compound can also undergo reduction reactions under specific conditions.

Common reagents used in these reactions include tert-butyl hydroperoxide, palladium catalysts, and various solvents such as methylene chloride and chloroform . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .

Scientific Research Applications

Pharmaceutical Development

Building Block in Synthesis:

Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate serves as a valuable intermediate in the synthesis of pharmaceuticals. The presence of the tert-butyl group enhances lipophilicity, making it suitable for drug formulation and delivery systems. The fluorinated cyclopentyl moiety may improve the metabolic stability and bioavailability of drug candidates derived from this compound.

Pharmacophore in Drug Discovery:

Due to its structural characteristics, this compound is considered a potential pharmacophore in drug discovery. The fluorine atom can significantly influence the biological activity of compounds, enhancing their interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in various biochemical pathways, which could be pivotal for developing new therapeutic agents.

Biochemical Assays

Probe in Interaction Studies:

this compound has been utilized as a probe in biochemical assays aimed at understanding its interactions with enzymes and receptors. These studies are crucial for elucidating structure-activity relationships and determining how modifications to the compound affect its binding affinities compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It may also interact with cellular receptors and proteins, influencing biological processes .

Comparison with Similar Compounds

Analysis :

- Fluorine reduces basicity and increases lipophilicity compared to hydroxyl, favoring blood-brain barrier penetration in CNS-targeting drugs .

- Hydroxyl analogs exhibit higher solubility in aqueous media, making them preferable for hydrophilic drug formulations .

Stereochemical Variations

| Compound Name | Stereochemistry | Similarity Score* | CAS Number |

|---|---|---|---|

| This compound | (1R,3S) | 1.00 | 1154870-60-6 |

| Tert-butyl ((1R,3R)-3-fluorocyclopentyl)carbamate | (1R,3R) | 0.95 | 1290191-64-8 |

| Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate | (1R,3S) | N/A | 932706-26-8 |

Analysis :

- The (1R,3S) configuration in the target compound maximizes steric complementarity in chiral environments, critical for enantioselective synthesis .

Ring Size and Functional Group Variations

Biological Activity

Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate is a carbamate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, interaction studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₀H₁₅FNO₂

- Molar Mass : Approximately 203.25 g/mol

- CAS Number : 2088965-71-1

The presence of a tert-butyl group enhances lipophilicity, while the fluorinated cyclopentyl moiety contributes to its unique pharmacological properties. The stereochemistry (1R,3S) is also crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Carbamate : Reaction of tert-butyl carbamate with a suitable fluorinated cyclopentane derivative.

- Purification : Common techniques include recrystallization or chromatography.

Preliminary studies indicate that this compound may function as an inhibitor or modulator in various biochemical pathways. Its unique structure suggests potential interactions with enzymes or receptors due to the fluorine atom's influence on binding affinities.

In Vitro Studies

Research has shown that compounds similar to this compound can exhibit protective effects in models of neurodegeneration:

- Astrocyte Protection : In studies involving amyloid beta (Aβ) peptides, related compounds demonstrated moderate protective effects against Aβ-induced cell death by reducing inflammation markers such as TNF-α .

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of β-secretase and acetylcholinesterase, critical enzymes involved in Alzheimer's disease pathology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9 | Hydroxyl group instead of fluorine |

| Tert-butyl ((1R,3S)-3-amino-1-fluorocyclopentyl)carbamate | 1290191-64-8 | Contains an amino group |

| Tert-butyl ((1R,3S)-3-formylcyclopentyl)carbamate | 551964-49-9 | Contains a formyl group |

The structural differences significantly influence their biological activities and interactions with target molecules.

Case Studies and Research Findings

A notable study assessed the efficacy of similar compounds in preventing amyloidogenesis using both in vitro and in vivo models. The results indicated that while some derivatives showed promise in reducing astrocyte death, their overall effectiveness was limited compared to established treatments like galantamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.